3-Pyridyl[(2,3,4-trichlorophenyl)sulfonyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridyl[(2,3,4-trichlorophenyl)sulfonyl]amine is a chemical compound characterized by the presence of a pyridine ring and a trichlorophenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridyl[(2,3,4-trichlorophenyl)sulfonyl]amine typically involves the reaction of 3-aminopyridine with 2,3,4-trichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Pyridyl[(2,3,4-trichlorophenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
3-Pyridyl[(2,3,4-trichlorophenyl)sulfonyl]amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Pyridyl[(2,3,4-trichlorophenyl)sulfonyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Pyridyl[(2,3,4-trichlorophenyl)sulfonyl]amine
- 2-Pyridyl[(2,3,4-trichlorophenyl)sulfonyl]amine
- 3-Pyridyl[(2,4,5-trichlorophenyl)sulfonyl]amine
Uniqueness
3-Pyridyl[(2,3,4-trichlorophenyl)sulfonyl]amine is unique due to its specific substitution pattern on the phenyl ring and the position of the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2,3,4-trichloro-N-pyridin-3-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2O2S/c12-8-3-4-9(11(14)10(8)13)19(17,18)16-7-2-1-5-15-6-7/h1-6,16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXRBVPGWYCXII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.